Ethyl 7-hydroxy-1H-indole-3-carboxylate
Description
Ethyl 7-hydroxy-1H-indole-3-carboxylate is an indole derivative characterized by a hydroxyl (-OH) group at the 7-position and an ethoxycarbonyl (-COOEt) group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals.
Properties
CAS No. |
24370-71-6 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 |
IUPAC Name |
ethyl 7-hydroxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-12-10-7(8)4-3-5-9(10)13/h3-6,12-13H,2H2,1H3 |
InChI Key |
TWSDFCWXKNJLQC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2O |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Notes:
- Electronic Effects: The hydroxyl group in the target compound is electron-donating, enhancing resonance stabilization, whereas nitro (-NO2) and trifluoromethyl (-CF3) groups are electron-withdrawing, reducing electron density on the indole ring .
- Hydrogen Bonding : The 7-hydroxy group enables strong hydrogen bonding, improving solubility in polar solvents compared to methoxy or nitro analogs .
- Spectral Signatures : Esters at the 3-position (e.g., target compound) show distinct C=O stretching at ~1700 cm⁻¹ in IR, while 2-position esters (e.g., Ethyl 5-nitroindole-2-carboxylate) may exhibit shifted peaks due to conjugation differences .
Physicochemical Properties
- Solubility : The 7-hydroxy group increases water solubility compared to methyl or trifluoromethyl analogs. For example, Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is highly lipophilic (logP ~2.5) due to the -CF3 group .
- Thermal Stability: Esters with electron-withdrawing groups (e.g., -NO2) exhibit lower thermal stability, decomposing at ~150°C, whereas hydroxylated analogs may form stable hydrogen-bonded networks .
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